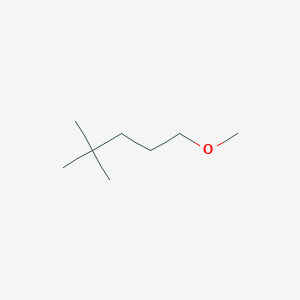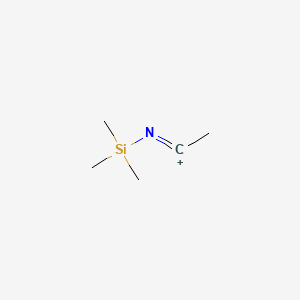
N-(2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-methylethyl)-N-2-pyridinylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-methylethyl)-N-2-pyridinylpropanamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline moiety and a pyridine ring, making it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-methylethyl)-N-2-pyridinylpropanamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-(2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-methylethyl)-N-2-pyridinylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or halides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reagents and conditions used .
科学的研究の応用
N-(2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-methylethyl)-N-2-pyridinylpropanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
作用機序
The mechanism of action of N-(2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-methylethyl)-N-2-pyridinylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline and pyridine moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
- 3,4-Dihydro-2(1H)-quinazoline derivatives
- 3,4-Dihydropyrimidin-2(1H)-ones
- 2,3-Dihydroquinazolin-4(1H)-ones
Uniqueness
N-(2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-methylethyl)-N-2-pyridinylpropanamide stands out due to its unique combination of isoquinoline and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not observed with other similar compounds .
特性
CAS番号 |
54153-06-9 |
|---|---|
分子式 |
C20H25N3O |
分子量 |
323.4 g/mol |
IUPAC名 |
N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C20H25N3O/c1-3-20(24)23(19-10-6-7-12-21-19)16(2)14-22-13-11-17-8-4-5-9-18(17)15-22/h4-10,12,16H,3,11,13-15H2,1-2H3 |
InChIキー |
IIPHWTPAAJKLHD-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCC3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


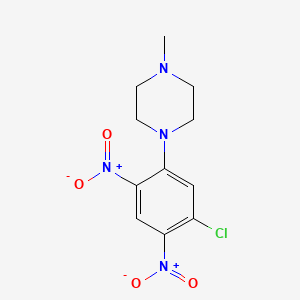
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)


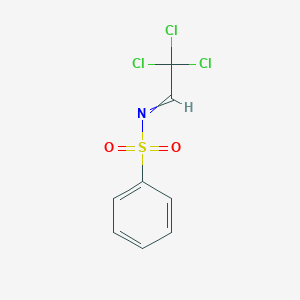
![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
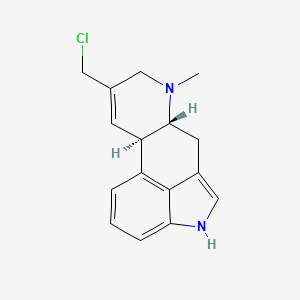
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)

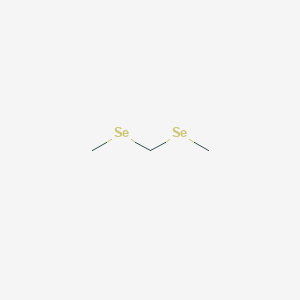
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
